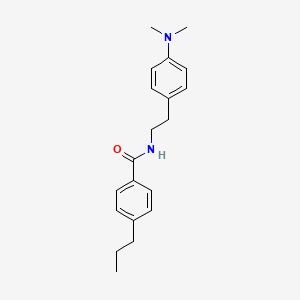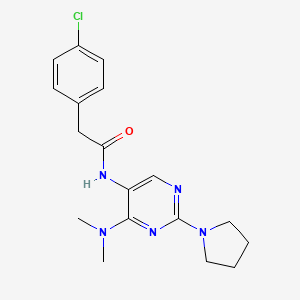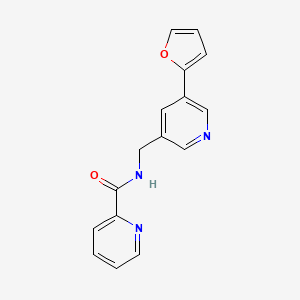
Pyridostatin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de RR-82, également connu sous le nom de chlorhydrate de pyridostatine, est un agent stabilisateur de l'ADN à quadruplex G hautement sélectif. Il est connu pour sa capacité à induire des dommages à l'ADN dépendants de la réplication et de la transcription, favorisant l'arrêt de la croissance dans les cellules cancéreuses humaines. Ce composé cible spécifiquement le proto-oncogène Src, conduisant à une réduction des niveaux de protéines SRC et à une diminution de la motilité cellulaire dépendante de SRC dans les cellules cancéreuses du sein humain .
Mécanisme D'action
Target of Action
Pyridostatin hydrochloride is a highly selective molecule that interacts with G-quadruplexes (G4) . G4s are stable secondary structures of nucleic acids, formed by hydrogen bonding of guanine bases in G-rich DNA or RNA sequences . They are found in over 10,000 potential sequences in human chromatin, especially in telomeres, somatic copy number alteration (SCNA) regions of cancer-associated genes, and highly transcribed genes . This compound targets the proto-oncogene SRC and telomeric G4 , inducing DNA damage and cell-cycle arrest .
Mode of Action
This compound stabilizes G-quadruplexes, which leads to the induction of replication- and transcription-dependent DNA damage . This interaction retards the growth of human cancer cells . It has been shown that this compound downregulates SUB1 , which encodes human positive cofactor and DNA lesion sensor PC4 . This downregulation promotes the cytotoxicity of certain compounds toward cancer cells .
Biochemical Pathways
The regulation of gene expression by this compound is complex, involving both the upregulation and downregulation of proteins . In HeLa cancer cells, this compound has been shown to significantly downregulate 22 proteins and upregulate 16 proteins . The downregulated proteins consequently upregulate 6 proteins to activate cyclin and cell cycle regulation .
Pharmacokinetics
Its ability to induce replication- and transcription-dependent dna damage suggests that it can effectively interact with its targets in the body .
Result of Action
The action of this compound results in DNA damage and cell-cycle arrest . It retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage . In addition, the downregulation of PC4 dramatically promotes the cytotoxicity of certain compounds toward cancer cells .
Action Environment
Given its mode of action, the presence and concentration of g-quadruplexes in the cellular environment would likely influence its efficacy .
Analyse Biochimique
Biochemical Properties
Pyridostatin hydrochloride interacts with G-quadruplex DNA, a secondary structure formed by guanine-rich sequences . It stabilizes these structures, which are found in various regions of the genome, including the promoters of oncogenes . This stabilization can affect the activity of various enzymes and proteins involved in DNA replication and transcription .
Cellular Effects
In cellular contexts, this compound has been shown to retard the growth of human cancer cells . It does this by inducing DNA damage that is dependent on replication and transcription . This can lead to cell cycle arrest and potentially cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to G-quadruplex DNA structures . This binding stabilizes the G-quadruplexes, preventing their unwinding during DNA replication and transcription . This can lead to DNA damage and the activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its ability to induce DNA damage and cell cycle arrest can lead to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de RR-82 implique la formation d'un complexe avec des structures d'ADN à quadruplex G. Le composé est conçu pour se lier sélectivement à ces structures, les stabilisant et induisant des dommages à l'ADN. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions chimiques impliquant des dérivés de quinoléine et de la dicarboxamide de pyridine .
Méthodes de production industrielle : La production industrielle de chlorhydrate de RR-82 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir une pureté et un rendement élevés. Le composé est généralement produit dans un environnement contrôlé pour maintenir sa stabilité et son efficacité. Le processus de production comprend des étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final sous sa forme de sel de chlorhydrate .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de RR-82 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le chlorhydrate de RR-82 peut être réduit en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Différents nucléophiles peuvent être utilisés en conditions acides ou basiques pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés aminés réduits et des composés substitués avec différents groupes fonctionnels .
Applications De Recherche Scientifique
Le chlorhydrate de RR-82 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme agent stabilisateur de l'ADN à quadruplex G dans diverses études chimiques pour comprendre la structure et la fonction de l'ADN.
Biologie : Le composé est utilisé en recherche biologique pour étudier ses effets sur les dommages à l'ADN et l'arrêt du cycle cellulaire dans les cellules cancéreuses.
Médecine : Le chlorhydrate de RR-82 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à cibler et à inhiber le proto-oncogène Src.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques, en particulier dans le domaine de l'oncologie
5. Mécanisme d'action
Le chlorhydrate de RR-82 exerce ses effets en stabilisant les structures d'ADN à quadruplex G, qui sont des configurations d'ADN à quatre brins trouvées dans certaines régions du génome. En se liant à ces structures, le composé induit des dommages à l'ADN dépendants de la réplication et de la transcription, conduisant à l'arrêt du cycle cellulaire et à l'inhibition de la croissance dans les cellules cancéreuses. La principale cible moléculaire du chlorhydrate de RR-82 est le proto-oncogène Src, qui joue un rôle crucial dans la prolifération et la motilité cellulaires. En inhibant Src, le composé réduit les niveaux de protéines SRC et la motilité cellulaire dépendante de SRC, exerçant ainsi ses effets anticancéreux .
Composés similaires :
Pyridostatine : Un autre agent stabilisateur de l'ADN à quadruplex G avec des propriétés similaires à celles du chlorhydrate de RR-82.
BRACO-19 : Un composé qui cible également les structures d'ADN à quadruplex G mais qui a des affinités et des spécificités de liaison différentes.
TMPyP4 : Un composé à base de porphyrine qui stabilise l'ADN à quadruplex G et est utilisé dans des applications de recherche similaires.
Unicité du chlorhydrate de RR-82 : Le chlorhydrate de RR-82 est unique en raison de sa haute sélectivité et de sa puissance dans la stabilisation des structures d'ADN à quadruplex G. Sa capacité à cibler spécifiquement le proto-oncogène Src et à induire des dommages à l'ADN en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles. Comparé à d'autres composés similaires, le chlorhydrate de RR-82 a montré une efficacité supérieure dans la promotion de l'arrêt de la croissance et la réduction de la motilité cellulaire dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Pyridostatin: Another G-quadruplex DNA stabilizing agent with similar properties to RR-82 hydrochloride.
BRACO-19: A compound that also targets G-quadruplex DNA structures but has different binding affinities and specificities.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex DNA and is used in similar research applications.
Uniqueness of RR-82 Hydrochloride: RR-82 hydrochloride is unique due to its high selectivity and potency in stabilizing G-quadruplex DNA structures. Its ability to specifically target the proto-oncogene Src and induce DNA damage makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, RR-82 hydrochloride has shown superior efficacy in promoting growth arrest and reducing cellular motility in cancer cells .
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZPFGTXSQRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl5N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide](/img/structure/B2780646.png)
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2780650.png)




